
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine, also known as MDBP, is a chemical compound that belongs to the phenethylamine class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDBP is a potent stimulant that can cause euphoria, increased energy, and heightened sensory perception.
作用機序
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine acts as a potent stimulant by increasing the release of dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased energy, heightened sensory perception, and euphoria.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. In addition, it can lead to dehydration, insomnia, and appetite suppression.
実験室実験の利点と制限
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has several advantages for lab experiments, including its potent psychoactive effects and ease of synthesis. However, its potential for abuse and lack of research on its long-term effects make it a controversial substance to study.
将来の方向性
Future research on (1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine should focus on its potential therapeutic uses, as well as its long-term effects on the brain and body. Studies should also investigate its potential for addiction and abuse, as well as its impact on mental health disorders. In addition, researchers should explore alternative synthesis methods that are more sustainable and environmentally friendly.
合成法
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine can be synthesized using a variety of methods, including reductive amination, condensation, and alkylation. The most common method involves the reaction of 2-bromo-4-methylphenylacetone with safrole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has been the subject of several scientific studies due to its psychoactive effects. Researchers have investigated its potential use in the treatment of depression, anxiety, and other mental health disorders. Studies have also explored its effects on the central nervous system, including its impact on neurotransmitters such as dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-2-4-13(12(16)6-10)17-8-11-3-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKOUURNOYZDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

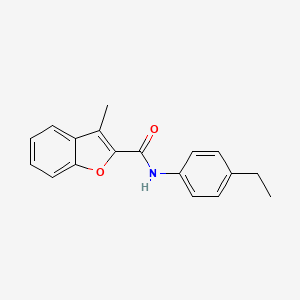
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
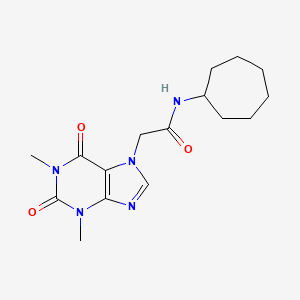
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
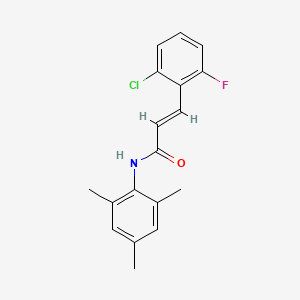
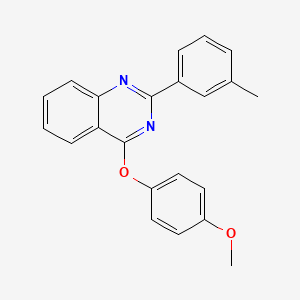

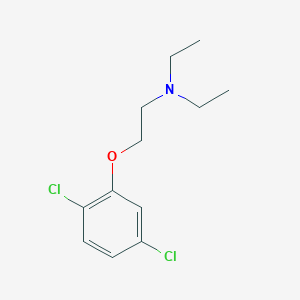


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)